2-Chloro-6-isopropylaniline

Description

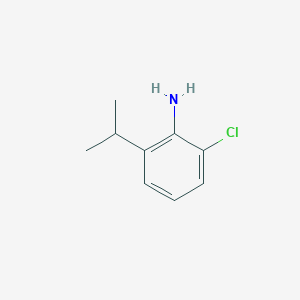

2-Chloro-6-isopropylaniline is an aromatic amine derivative with the molecular formula C₉H₁₂ClN and an average molecular weight of 177.29 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 6-position, along with an amino (-NH₂) functional group. The compound has a CAS registry number of 112121-86-5 and is typically available in purities of ≥97% in quantities ranging from 100 mg to 1 g for research applications . Its structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated anilines are often used to modulate reactivity and bioavailability.

Properties

CAS No. |

112121-86-5 |

|---|---|

Molecular Formula |

C9H12ClN |

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-chloro-6-propan-2-ylaniline |

InChI |

InChI=1S/C9H12ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 |

InChI Key |

CWTJQUNXOVZQJF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)Cl)N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The presence of a chlorine atom (atomic weight ~35.45 g/mol) in this compound increases its molecular weight compared to non-halogenated analogs like 2-Methyl-6-isopropylaniline (149.23 g/mol) . Bulky substituents (e.g., isopropyl vs. methyl) significantly influence steric hindrance. For example, 2-Isopropyl-6-propylaniline shares the same molecular weight as this compound (177.29 g/mol) but lacks halogen-mediated electronic effects .

Electronic and Steric Properties: The chlorine atom in this compound acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions. This contrasts with 2-Methyl-6-isopropylaniline, where the methyl group is electron-donating, enhancing ring activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.